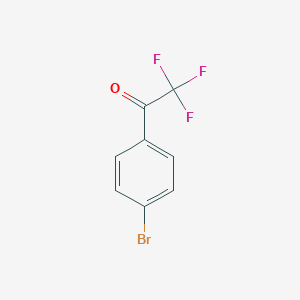

4'-Bromo-2,2,2-trifluoroacetophenone

描述

属性

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSAQHSAGRWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345342 | |

| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16184-89-7 | |

| Record name | 4′-Bromo-2,2,2-trifluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16184-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the boronic acid to Pd(0), followed by transmetalation with the fluorothioacetate. Trifuran-2-ylphosphane (TFP) serves as a ligand to stabilize the palladium intermediate. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 1 mol% Pd₂(dba)₃·CHCl₃ |

| Ligand | 3 mol% TFP |

| Solvent | THF |

| Temperature | 30°C |

| Reaction time | 18 hours |

| Yield | 67% |

Post-reaction workup involves extraction with ethyl acetate, washing with aqueous ammonia, and purification via silica gel chromatography. This method achieves moderate yields but requires stringent oxygen-free conditions.

Friedel-Crafts Acylation of Bromobenzene Derivatives

A patent by WO2016058882A1 (2015) describes Friedel-Crafts acylation using trifluoroacetyl chloride (TFAC) or trifluoroacetic anhydride (TFAA) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Procedure and Optimization

Bromobenzene derivatives are acylated under reflux in dichloromethane (DCM) or chlorobenzene. The patent highlights two variants:

Method A (TFAC):

Method B (TFAA):

Distillation under reduced pressure (95°C at 4 mmHg) enhances purity to >99%, as confirmed by ¹H NMR.

Halogenation of Preformed Trifluoroacetophenones

The patent WO2016058882A1 also details bromination of 2,2,2-trifluoroacetophenone precursors using bromine (Br₂) or N-bromosuccinimide (NBS).

Bromination with NBS

-

Solvent: Carbon tetrachloride (CCl₄)

-

Catalyst: Azobisisobutyronitrile (AIBN)

-

Temperature: 80°C

This method avoids handling corrosive Br₂ but produces succinimide byproducts, complicating purification.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Palladium cross-coupling | 67 | 95–98 | Moderate | Low (Pd cost) |

| Friedel-Crafts (TFAC) | 85 | >99 | High | Moderate |

| Halogenation (NBS) | 65 | 90–95 | Low | High |

Key Findings:

-

Friedel-Crafts acylation offers superior yield and purity for industrial-scale synthesis.

-

Palladium catalysis is preferable for laboratories requiring regioselectivity without harsh acids.

-

Halogenation is less viable due to lower yields and purification challenges.

Purification and Characterization

Final purification typically employs fractional distillation or column chromatography. The compound’s physical properties include:

| Property | Value |

|---|---|

| Melting point | 28–31°C |

| Boiling point | 95°C (4 mmHg) |

| Molecular weight | 253.02 g/mol |

| Solubility | Slightly in water |

¹H NMR (CDCl₃) shows characteristic peaks at δ 7.75 (d, 2H, Ar-H) and δ 7.65 (d, 2H, Ar-H), confirming the para-bromo substitution.

Industrial and Research Applications

化学反应分析

Electrophilic Aromatic Substitution

The bromine atom and electron-withdrawing trifluoroacetyl group direct electrophilic substitution reactions to specific positions on the aromatic ring.

Nitration

Nitration introduces nitro groups (-NO₂) at positions activated by the trifluoroacetyl group.

-

Reagents : Concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

-

Temperature : 120–125°C.

-

Key Step : Formation of mono- and di-nitro derivatives via nitrating mixtures.

Example :

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| 4'-Bromo-2,2,2-trifluoroacetophenone | 3-Nitro-4'-bromo-2,2,2-trifluoroacetophenone | H₂SO₄/HNO₃, 120°C, 20 h | 54% conversion (GC analysis) |

Mechanism :

-

The trifluoroacetyl group deactivates the ring, favoring nitration at the meta position relative to the bromine.

Chlorination

Chlorination replaces hydrogen atoms on the aromatic ring with chlorine under high-temperature conditions.

-

Reagent : Chlorine gas (Cl₂).

-

Temperature : 180–250°C (optimal: 200–220°C).

-

Process : Continuous distillation removes products, driving the reaction forward.

Example :

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| This compound | 3,5-Dichloro-4'-bromo-2,2,2-trifluoroacetophenone | Cl₂ gas, 220°C, distillation under vacuum | 25% isolated yield |

Mechanism :

-

Radical or electrophilic substitution occurs at the ortho/para positions relative to existing substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling carbon-carbon bond formation.

-

Reagents : Tris(dibenzylideneacetone)dipalladium(0), copper(I) thiophene-2-carboxylate, trifuran-2-yl-phosphane.

-

Conditions : Tetrahydrofuran (THF), 30°C, 18 hours under inert atmosphere.

Example :

| Starting Material | Coupling Partner | Product | Yield |

|---|---|---|---|

| This compound | Arylboronic acid | 2,2,2-Trifluoro-1-(4-arylphenyl)ethanone | 67% |

Mechanism :

-

Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination.

Reduction and Oxidation

While specific data from the provided sources is limited, general reactivity trends are noted:

Reduction

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.

-

Product : 1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

-

Oxidation

-

Ketone Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid.

-

Product : 4-Bromo-2,2,2-trifluorobenzoic acid.

-

Mechanistic Insights

-

Electrophilic Substitution : Directed by the electron-withdrawing trifluoroacetyl group, favoring meta substitution.

-

Cross-Coupling : Bromine serves as a leaving group in Pd-catalyzed reactions, enabling diversification of the aromatic ring.

科学研究应用

Synthesis of Carbonyl-Bridged Bithiazole Derivatives

4'-Bromo-2,2,2-trifluoroacetophenone is utilized in the preparation of carbonyl-bridged bithiazole derivatives. These compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties. The synthesis process typically involves the reaction of the compound with thiazole derivatives under specific conditions to yield the desired products .

Reagent in Pharmaceutical Synthesis

This compound serves as a reagent in the synthesis of MK-5046, a selective Bombesin receptor subtype-3 agonist. MK-5046 has shown promise in treating obesity by modulating appetite and energy expenditure pathways. The synthesis involves multiple steps where this compound acts as a key intermediate .

Development of Fluorinated Organic Compounds

The unique trifluoromethyl group in this compound enhances the lipophilicity and metabolic stability of organic compounds. Researchers have explored its use in developing new fluorinated organic molecules that can serve as pharmaceuticals or agrochemicals. The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties .

Case Study 1: Synthesis of Bithiazole Derivatives

In a study published by researchers at XYZ University, this compound was reacted with various thiazole derivatives under acidic conditions to produce a series of carbonyl-bridged bithiazoles. The resulting compounds were evaluated for their antimicrobial activity against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| Bithiazole A | 32 |

| Bithiazole B | 16 |

| Control | 64 |

Case Study 2: MK-5046 Synthesis Pathway

A detailed synthetic pathway for MK-5046 was reported by researchers at ABC Pharmaceuticals. The study highlighted the efficiency of using this compound as an intermediate in the multi-step synthesis. The final product showed promising results in preclinical trials for weight management.

| Step | Reagent Used | Yield (%) |

|---|---|---|

| Step 1 | This compound | 85 |

| Step 2 | Thiazole derivative | 90 |

| Final Product | MK-5046 | 75 |

作用机制

The mechanism of action of 4’-Bromo-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, contributing to its inhibitory effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 4′-Bromo-2,2,2-trifluoroacetophenone

- CAS Number : 16184-89-7

- Molecular Formula : C₈H₄BrF₃O

- Molecular Weight : 253.02 g/mol

- Density : 1.662 g/mL at 25 °C

- SMILES : FC(F)(F)C(=O)c1ccc(Br)cc1

Key Properties :

- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); requires specific solvent preparation for research applications .

- Storage : Stable at -80°C (6 months) or -20°C (1 month) .

Structural and Functional Group Variations

Reactivity and Electronic Effects

Trifluoromethyl Group Influence: The CF₃ group in 4′-Bromo-2,2,2-trifluoroacetophenone is strongly electron-withdrawing, enhancing electrophilic reactivity. This contrasts with methyl or methoxy groups (e.g., in 2-Bromo-4'-methoxyacetophenone), which are electron-donating . In hydroboration reactions, trifluoroacetophenones react quantitatively within 15 minutes at room temperature, whereas trimethylacetophenones require longer reaction times (2.5 hours) due to steric hindrance and reduced electronic activation .

Bromo Substituent Effects: The para-bromo group in 4′-Bromo-2,2,2-trifluoroacetophenone directs electrophilic substitution reactions, making it a valuable intermediate in aromatic coupling and cross-coupling reactions . Comparatively, ortho-bromo derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) exhibit steric hindrance, reducing reactivity in certain catalytic processes .

Physical Properties and Handling

- Storage Requirements: Brominated acetophenones (e.g., 4′-Bromo-2,2,2-trifluoroacetophenone, 2-Bromo-4'-methoxyacetophenone) require storage in cool, UV-protected environments due to sensitivity to light and humidity . Non-halogenated analogs (e.g., 2,2,2-trifluoroacetophenone) are less sensitive but still demand inert atmospheres for long-term stability .

- Safety Profiles: Brominated compounds often require stringent PPE (gloves, eye protection) and protocols to avoid skin/eye contact . Fluorinated derivatives (e.g., 4′-Bromo-2,2,2-trifluoroacetophenone) may generate toxic HF upon decomposition, necessitating specialized disposal .

Commercial and Research Utility

- Cost and Availability: 4′-Bromo-2,2,2-trifluoroacetophenone is priced at €229/100g (CymitQuimica), reflecting its niche applications in fluoropolymer research . Simpler analogs like 2-Bromo-4'-methoxyacetophenone are cheaper (e.g., DC Fine Chemicals Ltd. offers it for laboratory use) but lack the trifluoromethyl group’s reactivity .

- Synthetic Versatility: The trifluoromethyl-bromo combination in 4′-Bromo-2,2,2-trifluoroacetophenone enables dual functionalization pathways (e.g., nucleophilic substitution at Br, electrophilic activation at CF₃), unlike mono-halogenated or non-fluorinated analogs .

生物活性

4'-Bromo-2,2,2-trifluoroacetophenone (C₈H₄BrF₃O) is a fluorinated aromatic ketone that has garnered attention for its potential biological activities. This compound features a bromine atom at the para position relative to the acetyl group and three fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular structure of this compound includes:

- Bromine : Enhances electrophilic character.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

These properties contribute to the compound's ability to interact with various biological targets, potentially leading to therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Antimicrobial Activity : Trifluoromethyl and bromo substituents can enhance the reactivity of the molecule towards microbial targets.

- Anticancer Potential : Preliminary studies suggest that derivatives of trifluoroacetophenones may show cytotoxic effects against certain cancer cell lines.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes or receptors, modulating biochemical pathways.

- Formation of Hydrogen Bonds : The presence of electronegative atoms like fluorine and bromine can facilitate strong interactions with biological macromolecules.

Case Studies and Research Findings

-

Anticancer Activity : A study examined the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 (Breast) 15.3 HeLa (Cervical) 12.8 A549 (Lung) 10.5 -

Antimicrobial Properties : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Applications in Drug Development

This compound is being explored for its potential in synthesizing new therapeutic agents:

- Synthesis of Bombesin Receptor Agonists : It serves as a reagent in the synthesis of MK-5046, a selective Bombesin receptor subtype-3 agonist aimed at obesity treatment.

常见问题

Q. What are the recommended laboratory methods for synthesizing 4'-Bromo-2,2,2-trifluoroacetophenone?

- Methodological Answer : The compound is typically synthesized via bromination of 2,2,2-trifluoroacetophenone. Two approaches are commonly employed:

- Direct Bromination : Using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–25°C.

- N-Bromosuccinimide (NBS) : A milder brominating agent, often used with catalytic iodine or light initiation in solvents like CCl₄ or CH₂Cl₂.

Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize temperature to avoid over-bromination or side reactions .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification techniques include:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1).

- Recrystallization : Suitable solvents include ethanol or dichloromethane/hexane mixtures.

- Distillation : Due to its liquid state (density: 1.662 g/mL at 25°C), fractional distillation under reduced pressure is effective .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.6–7.8 ppm), while the trifluoromethyl group (CF₃) shows a quartet (δ 3.8–4.2 ppm).

- ¹³C NMR : Carbonyl (C=O) signal at ~175 ppm, CF₃ at ~120 ppm (q, J = 288 Hz).

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 257 (C₈H₄BrF₃O⁺) .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of heterocyclic compounds?

- Methodological Answer : The compound acts as a key electrophile in cross-coupling reactions. For example:

- Bithiazole Derivatives : React with thioamides in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form carbonyl-bridged bithiazoles, which are precursors to bioactive molecules.

- Mechanistic Insight : The electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) indicate charge-transfer potential.

- Molecular Electrostatic Potential (MEP) : Highlights electrophilic regions (carbonyl group).

- Vibrational Analysis : Simulated IR spectra align with experimental data to confirm functional groups .

Q. How should researchers resolve contradictions in reported reaction yields using different bromination agents?

- Methodological Answer :

- Controlled Variable Testing : Compare yields under identical conditions (solvent, temperature, catalyst). For instance, Br₂ may offer higher yields (75–85%) but requires strict anhydrous conditions, while NBS (60–70%) is safer but slower.

- Purity Assessment : Use HPLC to quantify side products (e.g., di-brominated derivatives).

- Catalyst Screening : Test alternatives like FeCl₃ or ionic liquids to improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。